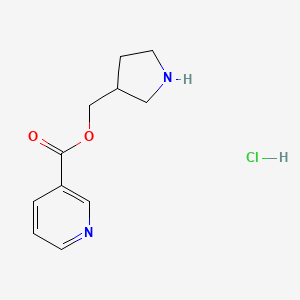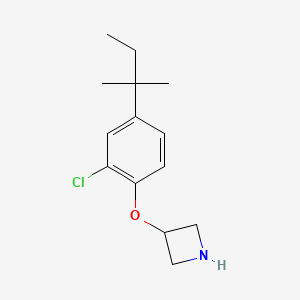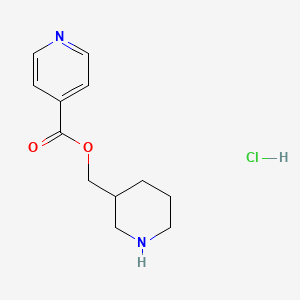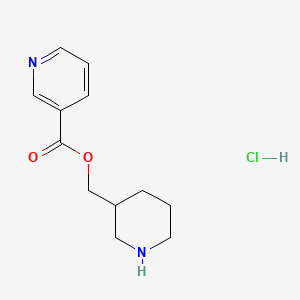
3-Pyrrolidinylmethyl nicotinate hydrochloride
Descripción general
Descripción
3-Pyrrolidinylmethyl nicotinate hydrochloride is a chemical compound with the molecular formula C11H15ClN2O2 and a molecular weight of 242.7 g/mol . It is a derivative of nicotinic acid and contains a pyrrolidine ring, which is a five-membered lactam. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-Pyrrolidinylmethyl nicotinate hydrochloride typically involves the reaction of nicotinic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve more complex procedures to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
3-Pyrrolidinylmethyl nicotinate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Pyrrolidinylmethyl nicotinate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in studies related to cellular processes and molecular interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 3-Pyrrolidinylmethyl nicotinate hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to nicotinic acetylcholine receptors, which are ionotropic receptors composed of five subunits. This binding leads to the activation of these receptors and subsequent cellular responses .
Comparación Con Compuestos Similares
3-Pyrrolidinylmethyl nicotinate hydrochloride can be compared with other similar compounds, such as:
Nicotinic acid: A precursor compound with similar chemical properties.
Pyrrolidine: A five-membered lactam that is a key component of the compound.
Methyl nicotinate: Another derivative of nicotinic acid with different functional groups.
The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and nicotinic acid moiety, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
pyrrolidin-3-ylmethyl pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-11(10-2-1-4-12-7-10)15-8-9-3-5-13-6-9;/h1-2,4,7,9,13H,3,5-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWSPEFUDVPPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC(=O)C2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394677.png)
![3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1394678.png)
![3-[2,4-DI(Tert-butyl)phenoxy]azetidine](/img/structure/B1394681.png)

![3-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394684.png)


![3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1394689.png)
![3-[(Pentyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1394690.png)
![3-[2-(2-Ethoxyethoxy)ethyl]pyrrolidine](/img/structure/B1394691.png)
![3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394692.png)



